2-Methyl-3-phenyloxirane-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-phenyloxirane-2-carboxylic acid is C10H10O3 . The average mass is 178.187 and the monoisotopic mass is 178.06299 . The InChI code isInChI=1S/C10H10O3/c1-10 (9 (11)12)8 (13-10)7-5-3-2-4-6-7/h2-6,8H,1H3, (H,11,12)
. Chemical Reactions Analysis
2-Methyl-3-phenyloxirane-2-carboxylic acid is a carboxylic acid and an epoxide . It can be easily transformed into MDMA or amphetamines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-phenyloxirane-2-carboxylic acid include a net charge of 0 . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor .Scientific Research Applications
Diastereoselective Friedel-Crafts Cyclization Reactions
A study by Mühlthau and Bach (2005) demonstrated the use of 2-methyl-3-phenyloxirane-2-carboxylic acid in Friedel-Crafts cycloalkylations. These reactions proceeded with almost perfect diastereoselectivity, illustrating the compound's potential in synthesizing complex organic structures (Mühlthau & Bach, 2005).
Selective Ring-Opening on Oxide Catalysts
Research by Molnár, Bucsi, and Bartók (1991) explored the rearrangement of cis- and trans-2-methyl-3-phenyloxiranes on various oxide catalysts. The study revealed selective fission of the benzyl C-0 bond, highlighting the compound's utility in selective ring-opening reactions (Molnár, Bucsi, & Bartók, 1991).
Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives
Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, including 2-methyl-3-phenyloxirane-2-carboxylic acid, and studied their effects on blood glucose concentration, revealing significant blood glucose lowering activities in fasted rats (Eistetter & Wolf, 1982).
Synthesis of Clausena Alkaloids
Yang et al. (2009) utilized 3-phenyloxirane-2-carboxamides, closely related to 2-methyl-3-phenyloxirane-2-carboxylic acid, in the synthesis of various Clausena alkaloids, demonstrating the compound's role in complex organic syntheses (Yang et al., 2009).
Studies on Nitrile Biotransformations
Wang, Deng, Wang, and Zheng (2005) investigated the biotransformations of various oxiranecarbonitriles, including 3-phenyloxirane-2-carboxamides. This study provides insights into the compound's potential in biocatalysis and chiral molecule synthesis (Wang, Deng, Wang, & Zheng, 2005).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-phenyloxirane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAOFCHTFWNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347933 | |
Record name | 2-Methyl-3-phenyl-2-oxiranecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyloxirane-2-carboxylic acid | |
CAS RN |
25547-51-7 | |
Record name | Bmk glycidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025547517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-phenyl-2-oxiranecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMK GLYCIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGJ82N33DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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